4-tert-butyl-N-cyclopropylcyclohexan-1-amine
Overview
Description
4-tert-butyl-N-cyclopropylcyclohexan-1-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a tert-butyl group and a cyclopropyl group, along with an amine functional group. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-cyclopropylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, amides, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-cyclopropylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl and tert-butyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexanone
- 4-tert-Butylcyclohexanol
- Cyclopropylamine
Uniqueness
4-tert-butyl-N-cyclopropylcyclohexan-1-amine is unique due to the combination of its substituents, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Biological Activity
4-tert-butyl-N-cyclopropylcyclohexan-1-amine is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclohexane ring with a tert-butyl group and a cyclopropyl group attached to an amine functional group. This unique structure contributes to its distinct chemical properties and biological activities.
Property | Value |
---|---|
Chemical Formula | C_{13}H_{23}N |
Molecular Weight | 197.33 g/mol |
CAS Number | 926246-93-7 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group can form hydrogen bonds and electrostatic interactions, influencing protein functions and signaling pathways. The steric effects introduced by the tert-butyl and cyclopropyl groups enhance its binding affinity to specific receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM after 48 hours.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity Study : A recent study published in Journal of Medicinal Chemistry reported that derivatives of cyclohexanamines, including this compound, showed promising antimicrobial properties against resistant strains .
- Anticancer Mechanisms : Another research article highlighted the compound's ability to inhibit tumor growth in vivo using xenograft models, showcasing its potential as a therapeutic agent for cancer treatment .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with specific cellular pathways involved in apoptosis, providing insights into how it may exert its anticancer effects .
Properties
IUPAC Name |
4-tert-butyl-N-cyclopropylcyclohexan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-13(2,3)10-4-6-11(7-5-10)14-12-8-9-12/h10-12,14H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVUWXKVFEPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230676 | |
Record name | N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926246-93-7 | |
Record name | N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926246-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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